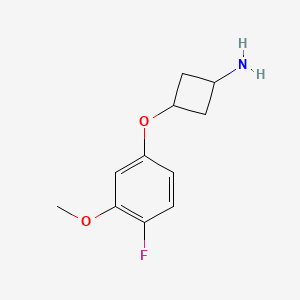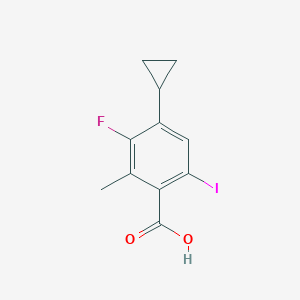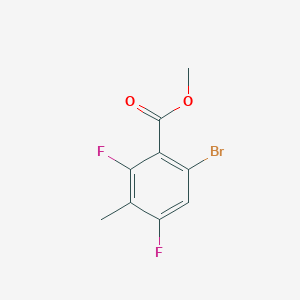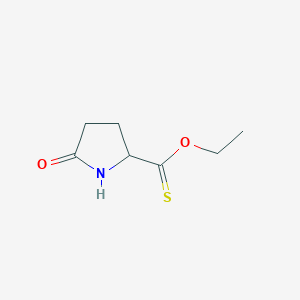
2,5-Dimethyl-1-oxo-1-phenyl-phosphinan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-1-phenylphosphinan-4-one 1-oxide is a chemical compound with the molecular formula C₁₃H₁₇OP It is a member of the phosphinanone family, characterized by the presence of a phosphorus atom within a six-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1-phenylphosphinan-4-one 1-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylphenylphosphine with an oxidizing agent to introduce the oxygen atom at the phosphorus center. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a catalyst to facilitate the oxidation process .
Industrial Production Methods
Industrial production of 2,5-Dimethyl-1-phenylphosphinan-4-one 1-oxide may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethyl-1-phenylphosphinan-4-one 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen atoms, potentially forming phosphine oxides or phosphonates.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Phenylsilane, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield phosphine oxides, while reduction with phenylsilane can regenerate the phosphine .
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-1-phenylphosphinan-4-one 1-oxide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,5-Dimethyl-1-phenylphosphinan-4-one 1-oxide involves its interaction with molecular targets through its phosphorus center. The compound can act as a ligand, coordinating with metal ions and influencing their reactivity. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, potentially affecting biological pathways and chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenylphosphin-2-en-4-one 1-oxide: Similar structure but with different substituents on the phosphorus atom.
2,2-Dimethyl-1-phenylphosphinan-4-one: Lacks the oxygen atom at the phosphorus center, resulting in different reactivity and properties.
Uniqueness
2,5-Dimethyl-1-phenylphosphinan-4-one 1-oxide is unique due to its specific substitution pattern and the presence of the oxygen atom at the phosphorus center. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
61124-02-5 |
|---|---|
Molekularformel |
C13H17O2P |
Molekulargewicht |
236.25 g/mol |
IUPAC-Name |
2,5-dimethyl-1-oxo-1-phenyl-1λ5-phosphinan-4-one |
InChI |
InChI=1S/C13H17O2P/c1-10-9-16(15,11(2)8-13(10)14)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
InChI-Schlüssel |
QEYLIZRHTPFMRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)C(CP1(=O)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 6-benzyl-8-fluoro-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13336430.png)
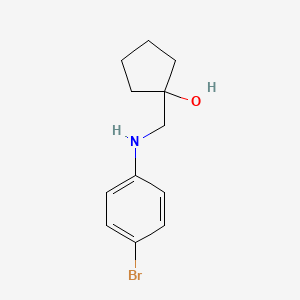
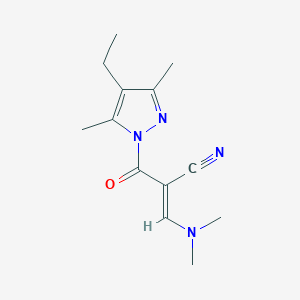
![Methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13336445.png)
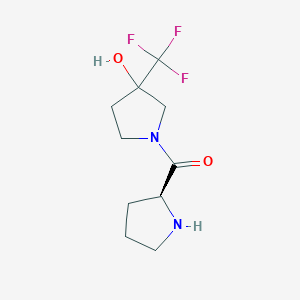

![2-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B13336464.png)
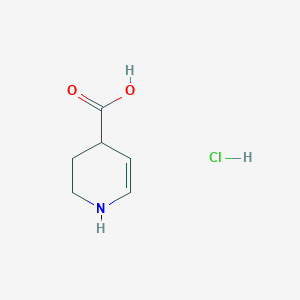
![2-(2,4-Dioxo-1,2-dihydropyrrolo[2,1-f][1,2,4]triazin-3(4H)-yl)acetic acid](/img/structure/B13336470.png)
